Bienvenue dans la boutique en ligne BenchChem!

[Dmt1]DALDA

Opioid Pharmacology Receptor Binding Peptide Engineering

This μ-opioid receptor agonist delivers superior potency (15× morphine) and a 7.5× longer half-life than DAMGO for reduced assay variability. The unique Dmt residue provides dual MOR agonism and antioxidant activity. Ideal for chronic pain models (e.g., CPIP-induced CRPS-I) and CNS delivery studies. Ensure receptor validation reproducibility with this gold-standard reference standard.

Molecular Formula C32H49N9O5
Molecular Weight 639.8 g/mol
CAS No. 255861-98-4
Cat. No. B526439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Dmt1]DALDA
CAS255861-98-4
SynonymsDMT-DALDA;  DMT DALDA;  DMTDALDA;  [Dmt1]DALDA;  H-Dmt-D-Arg-Phe-Lys-NH2
Molecular FormulaC32H49N9O5
Molecular Weight639.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)N)C)O
InChIInChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-24(34)29(44)40-26(12-8-14-38-32(36)37)30(45)41-27(17-21-9-4-3-5-10-21)31(46)39-25(28(35)43)11-6-7-13-33/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,44)(H,41,45)(H4,36,37,38)/t24-,25-,26+,27-/m0/s1
InChIKeyFIAKHZXVLBNZLW-NFGXINMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Specifications for (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide ([Dmt1]DALDA), CAS 255861-98-4


The compound (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide, more commonly known as [Dmt1]DALDA, is a synthetic tetrapeptide (H-Dmt-d-Arg-Phe-Lys-NH2) characterized by the non-canonical amino acid 2',6'-dimethyltyrosine (Dmt) at its N-terminus [1]. It is a high-affinity and highly selective agonist for the μ-opioid receptor (MOR), with a molecular formula of C32H49N9O5 and a molecular weight of approximately 639.8 g/mol . This peptide is a key reference standard in opioid research, particularly for studies of MOR-mediated analgesia, receptor pharmacology, and the development of novel peptide-based analgesics .

Why [Dmt1]DALDA Cannot Be Replaced by Generic Opioid Peptides or Standard Agonists in Critical Research


The substitution of [Dmt1]DALDA with a generic MOR agonist, such as DAMGO, or its parent peptide DALDA, is scientifically unsound due to its unique and quantifiable pharmacological profile. [Dmt1]DALDA exhibits a combination of properties not found in any single alternative: exceptionally high MOR affinity (Ki = 0.143 nM) and selectivity (Kiδ/Kiμ = 14,700), which is over 8-fold more selective for MOR over DOR than DAMGO [1]. Furthermore, its pharmacokinetic profile, with a plasma half-life of 1.8 hours in sheep—7.5-fold longer than DAMGO (0.24 h) and significantly longer than morphine—is a critical differentiator [2]. Finally, [Dmt1]DALDA possesses a distinct bifunctional pharmacology, combining potent MOR agonism with inherent antioxidant activity derived from its Dmt residue, a feature absent in standard peptidic and small-molecule comparators [3]. These quantitative differences in selectivity, stability, and ancillary pharmacology directly impact experimental outcomes and necessitate its use over seemingly similar alternatives.

Head-to-Head and Class-Comparative Quantitative Evidence for [Dmt1]DALDA (CAS 255861-98-4) Over Key Analogs


Superior MOR Affinity of [Dmt1]DALDA Compared to Parent Peptide DALDA

The replacement of the N-terminal tyrosine in DALDA with 2',6'-dimethyltyrosine (Dmt) to create [Dmt1]DALDA results in a profound increase in binding affinity for the human μ-opioid receptor (hMOR). [Dmt1]DALDA demonstrates a Kd of 0.199 nM, representing an order-of-magnitude improvement over the parent peptide DALDA, which has a Ki of 1.69 nM [1]. This modification validates the critical role of the Dmt residue in enhancing ligand-receptor interaction and serves as a benchmark for analog development.

Opioid Pharmacology Receptor Binding Peptide Engineering

Quantified Advantage in MOR Selectivity Over the Widely Used Agonist DAMGO

[Dmt1]DALDA exhibits substantially greater selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR) compared to the standard reference agonist DAMGO. The hMOR:hDOR selectivity ratio for [Dmt1]DALDA is approximately 10,000, which is 8-fold higher than the selectivity of DAMGO under comparable assay conditions [1]. This high degree of selectivity minimizes confounding DOR-mediated signaling in assays designed to isolate MOR-specific effects.

Receptor Selectivity Assay Development GPCR Pharmacology

Markedly Longer Duration of Action and In Vivo Potency Relative to Morphine

In rodent models of acute and chronic pain, [Dmt1]DALDA demonstrates superior in vivo potency and duration of action compared to the gold-standard small-molecule opioid, morphine. Following intraperitoneal (ip) and subcutaneous (sc) administration in mice, [Dmt1]DALDA and its N-methyl analog produced a long-lasting antinociceptive effect exceeding 7 hours [1]. Furthermore, in a rat model of Complex Regional Pain Syndrome (CRPS-I), [Dmt1]DALDA was 15-fold more potent than morphine in reversing mechanical allodynia [2].

In Vivo Analgesia Pharmacokinetics Chronic Pain Models

Quantified Superiority in Plasma Stability and Half-Life Over DAMGO

The structural features of [Dmt1]DALDA confer significantly enhanced metabolic stability in vivo compared to the standard MOR peptide agonist DAMGO. In a pharmacokinetic study in sheep, the plasma clearance of DAMGO (223 ml/kg/h) was approximately 10-fold faster than that of [Dmt1]DALDA (24 ml/kg/h). Consequently, the elimination half-life of [Dmt1]DALDA was 1.8 hours, which is 7.5-fold longer than the 0.24-hour half-life observed for DAMGO [1]. This improved stability is a direct result of the peptide's sequence and the Dmt modification.

Peptide Stability Pharmacokinetics In Vivo Half-Life

Unique Bifunctional MOR Agonist and Intrinsic Antioxidant Activity

The 2',6'-dimethyltyrosine (Dmt) residue in [Dmt1]DALDA is not only critical for its high MOR affinity but also confers intrinsic antioxidant properties, a feature absent in other common MOR agonists like morphine and DAMGO. This bifunctional activity was demonstrated in the Chronic Post-Ischemia Pain (CPIP) rat model of CRPS-I, a condition with a significant oxidative stress component. In this model, [Dmt1]DALDA was 4.5-fold more potent than morphine as an analgesic in a heat algesia test, an effect attributed to its combined MOR agonism and ROS scavenging [1].

Oxidative Stress Neuroinflammation Bifunctional Pharmacology

High-Fidelity Fluorescent Probe Development via C-Terminal Modification

The structural tolerance of [Dmt1]DALDA to C-terminal modification allows for the creation of high-fidelity fluorescent probes that retain near-native receptor pharmacology. When a dansyl fluorophore was attached to the C-terminus, the resulting analogue retained significant μ-opioid receptor selectivity and high agonist potency, while exhibiting distinct fluorescence properties suitable for tracking receptor binding and internalization [1]. This is a class-level advantage over many other peptide ligands, where such modifications often severely compromise receptor affinity and activity.

Fluorescent Probes Receptor Trafficking Live-Cell Imaging

High-Value Research Applications Uniquely Suited for [Dmt1]DALDA (CAS 255861-98-4) Based on Quantitative Evidence


Definitive MOR Pharmacology Studies and High-Throughput Screening

Use [Dmt1]DALDA as the gold-standard MOR agonist for validating new receptor constructs, cell lines, and screening assays. Its exceptional affinity (Kd = 0.199 nM) [1] and high MOR selectivity (8-fold over DAMGO) [2] ensure a strong, clean signal with minimal off-target (DOR) interference, providing a robust positive control that reduces assay variability and the need for secondary confirmation steps.

In Vivo Models of Chronic and Inflammatory Pain Requiring Long-Acting Analgesia

Employ [Dmt1]DALDA in rodent models of chronic pain, such as CPIP-induced CRPS-I, where its 15-fold superior potency over morphine in reversing mechanical allodynia [1] and its long duration of action (>7 hours) [2] provide a distinct advantage. This profile minimizes animal handling and stress during extended observation periods, leading to more consistent and ethically favorable experimental protocols.

Development of Novel Peptide Analgesics and Bifunctional Probes

Utilize [Dmt1]DALDA as a chemical scaffold for creating next-generation analgesic leads and molecular probes. Its Dmt residue provides a dual mechanism of action (MOR agonism and antioxidant activity) [1], while its tolerance to C-terminal modification allows for the generation of functional fluorescent conjugates [2]. This makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at designing compounds with enhanced therapeutic windows or as tools for studying receptor trafficking and signaling dynamics.

Pharmacokinetic and Blood-Brain Barrier Penetration Studies for Peptide Therapeutics

Incorporate [Dmt1]DALDA as a reference standard in studies assessing the delivery of peptide therapeutics to the central nervous system. Its demonstrated ability to cross the blood-brain barrier (BBB) and activate both spinal and supraspinal pain pathways [1], coupled with its favorable and well-characterized pharmacokinetic profile in large animals (t1/2 = 1.8 h in sheep) [2], provides a benchmark for evaluating the brain penetration and systemic stability of novel peptide drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Dmt1]DALDA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.